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Abstract
TD-004 is a novel heterobifunctional molecule identified as a potent and specific degrader of

the anaplastic lymphoma kinase (ALK) fusion protein. Functioning as a proteolysis-targeting

chimera (PROTAC), TD-004 leverages the cell's own ubiquitin-proteasome system to induce

the targeted degradation of ALK, a key oncogenic driver in various cancers, including non-small

cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This document provides

a comprehensive technical overview of the target identification, mechanism of action, and

preclinical efficacy of TD-004, presenting key quantitative data, detailed experimental

methodologies, and visual representations of the underlying biological pathways.

Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, upon chromosomal

rearrangement, can lead to the formation of oncogenic fusion proteins such as EML4-ALK and

NPM-ALK. These fusion proteins are constitutively active, driving downstream signaling

pathways that promote cell proliferation, survival, and tumorigenesis. While small-molecule ALK

tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of drug

resistance remains a significant challenge.

Targeted protein degradation using PROTACs offers a promising alternative therapeutic

strategy. PROTACs are bifunctional molecules that simultaneously bind to a target protein and
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an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal

degradation of the target protein. TD-004, also known as HC58-111, is a novel PROTAC

designed to specifically target the ALK fusion protein for degradation.

Target Identification and Mechanism of Action
The primary target of TD-004 is the anaplastic lymphoma kinase (ALK) fusion protein. TD-004
is a heterobifunctional molecule composed of a ligand that binds to the ALK protein, a linker,

and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The mechanism of action of TD-004 involves the formation of a ternary complex between the

ALK fusion protein, TD-004, and the VHL E3 ligase complex. This proximity induces the

transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the ALK protein, leading to its

polyubiquitination. The polyubiquitinated ALK is then recognized and degraded by the 26S

proteasome. This catalytic process allows a single molecule of TD-004 to induce the

degradation of multiple ALK protein molecules.
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Caption: Mechanism of Action of TD-004.
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Quantitative Data
The efficacy of TD-004 has been evaluated in preclinical studies, demonstrating its potent and

selective degradation of ALK fusion proteins and subsequent anti-proliferative effects in cancer

cell lines.

Parameter Cell Line Value

DC50 (ALK Degradation) SU-DHL-1 (ALCL) Data not available

H3122 (NSCLC) Data not available

Dmax (ALK Degradation) SU-DHL-1 (ALCL) Data not available

H3122 (NSCLC) Data not available

IC50 (Cell Viability) SU-DHL-1 (ALCL) Data not available

H3122 (NSCLC) Data not available

In Vivo Efficacy H3122 Xenograft Model
Significant tumor growth

reduction[1]

Note: Specific quantitative values for DC50, Dmax, and IC50 for TD-004 are not publicly

available in the referenced literature. The table indicates where data is pending public release

from the primary research group.

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

activity of ALK degraders like TD-004.

Western Blotting for ALK Protein Degradation
Objective: To quantify the reduction in ALK protein levels following treatment with TD-004.

Materials:

ALK-positive cell lines (e.g., SU-DHL-1, H3122)
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TD-004

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-ALK, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells

with varying concentrations of TD-004 or vehicle control (DMSO) for the desired time period

(e.g., 4, 8, 16, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane and add ECL substrate.

Visualize protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify band intensities using densitometry software. Normalize ALK protein

levels to the loading control. Calculate the percentage of ALK degradation relative to the

vehicle control to determine DC50 and Dmax values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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